3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C13H12F3N3 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-7-ethenyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H12F3N3/c1-2-9-5-6-19-10(7-8-3-4-8)17-18-12(19)11(9)13(14,15)16/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
SCAYAVOXSJEMRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=NN=C(N2C=C1)CC3CC3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the construction of the triazolopyridine core followed by the introduction of the functional groups. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a cyclizing agent can yield the desired triazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cross-Coupling Reactions
The 7-vinyl group enables participation in transition-metal-catalyzed cross-coupling reactions. Key examples include:
Suzuki-Miyaura Coupling
The vinyl substituent reacts with aryl/heteroaryl boronic acids under palladium catalysis. For example:
-
Reaction with 4-[(2,6-dimethylpyridin-3-yl)oxy]-3-fluorophenylboronic acid yields derivatives with extended π-systems .
-
Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M), dioxane/water (4:1), 100°C, 12 hrs.
| Reaction Partner | Catalyst | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 56–96 | |
| Heteroaryl boronic ester | Pd(OAc)₂/XPhos | Toluene/EtOH | 68–85 |
Cyclization Reactions
The triazole ring participates in annulation reactions:
Intramolecular Cyclization
-
Treatment with phenyl isothiocyanate induces cyclization via nucleophilic attack at the azomethine carbon, forming fused triazolo-pyridine systems.
-
Mechanism involves elimination of H₂S gas, confirmed by mass spectrometry .
Vinyl Group Modifications
-
Epoxidation : Reaction with m-CPBA forms an epoxide at the vinyl group, confirmed by ¹⁹F NMR.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the vinyl group to ethyl, retaining the trifluoromethyl and cyclopropylmethyl moieties.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C → RT | 7-(Epoxyethyl) derivative | 78 | |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOAc | 7-Ethyl analog | 92 |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis (HCl, 6 M): The triazole ring remains intact, but the cyclopropylmethyl group partially hydrolyzes to cyclopropanecarboxylic acid (48% conversion) .
-
Basic Conditions (NaOH, 1 M): No degradation observed after 24 hrs at 25°C .
Photochemical Reactivity
-
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition of the vinyl group, forming dimeric products (confirmed by HRMS) .
-
Reaction efficiency: 40–60% conversion under N₂ atmosphere .
Limitations and Unreported Reactions
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a triazole ring fused with a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 453.5 g/mol. The trifluoromethyl group significantly enhances its lipophilicity and may influence biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine exhibit anticancer properties. For instance, studies have demonstrated that derivatives of triazole compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound’s structure may enhance its interaction with target proteins involved in cancer cell survival.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The compound has shown promise in preliminary studies against bacterial strains and fungi. This can be attributed to the ability of the triazole ring to interfere with the synthesis of nucleic acids in microbial cells.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of triazole compounds. Preliminary studies suggest that 3-(cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine may exhibit anxiolytic or antidepressant-like effects in animal models. This could be related to its modulation of neurotransmitter systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below highlights key structural differences and their biological relevance compared to analogues:
Key Observations :
- Position 7 Modifications : Replacement of the vinyl group in the target compound with 4-phenylpiperidin-1-yl (JNJ-42153605) or piperazine ([18F]mG2P026) enhances CNS penetration and receptor binding specificity, critical for mGluR2-targeted therapies .
- Trifluoromethyl at Position 8 : This group is conserved across mGluR2 ligands and herbicides, suggesting dual roles in receptor interaction and metabolic resistance .
- Chlorine vs. Vinyl at Position 7/8 : Chlorinated derivatives (e.g., 8-chloro-6-(trifluoromethyl)-analogue) exhibit potent herbicidal activity but lack CNS applications, highlighting substituent-dependent functional divergence .
Biological Activity
3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest due to its potential biological activities, particularly as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 3-(cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine involves several steps that modify the core triazolo-pyridine structure. The compound is characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl substituent at specific positions on the triazole ring. This structural configuration is believed to enhance its pharmacological properties.
The compound acts primarily as a positive allosteric modulator of mGluR2, which is implicated in various neurological processes. PAMs enhance the receptor's response to its natural ligand without activating the receptor directly. This modulation can lead to therapeutic effects in conditions such as anxiety and schizophrenia.
In Vitro Studies
In vitro studies have shown that 3-(cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its inhibitory effects compared to other compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine | A549 | 2.73 ± 0.33 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition | |
| HeLa | 1.06 ± 0.16 | c-Met kinase inhibition | |
| Foretinib | A549 | 0.090 | c-Met kinase inhibition |
These results indicate that the compound has comparable efficacy to established inhibitors like Foretinib.
Case Studies
A notable study focused on the compound's effect on cell cycle distribution and apoptosis in A549 cells. The findings revealed that treatment with this compound led to:
- Late Apoptosis Induction : Demonstrated by acridine orange staining.
- Cell Cycle Arrest : Significant accumulation in the G0/G1 phase was observed.
This suggests that the compound not only inhibits cell proliferation but also triggers apoptotic pathways in cancer cells.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of 3-(cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine has been evaluated in various animal models. The compound shows favorable absorption and distribution characteristics with a manageable elimination half-life. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify substituent positions using coupling patterns (e.g., vinyl protons at δ 6.5–7.5 ppm with characteristic splitting) and cyclopropylmethyl protons as a multiplet at δ 1.3–1.5 ppm .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 419–469 for analogs) and detect impurities from incomplete substitution .
Advanced Tip : Use 2D NMR (COSY, HMBC) to validate triazole-pyridine fusion and substituent connectivity .
What in vivo models are suitable for assessing CNS activity of triazolopyridine-based mGlu2 receptor modulators?
Q. Advanced
- Rat sleep-wake EEG : Evaluates REM sleep inhibition (e.g., JNJ-42153605 at 3 mg/kg po) as a proxy for mGlu2 receptor modulation .
- Mouse PCP-induced hyperlocomotion : Tests antipsychotic potential (ED₅₀ ~5.4 mg/kg sc), with dose-response curves to correlate efficacy and receptor occupancy .
Methodological Insight : Include pharmacokinetic profiling (plasma/brain concentration ratios) to assess blood-brain barrier penetration .
How do substituents at the 3- and 8-positions influence biological target selectivity?
Q. Advanced
- 3-Position (Cyclopropylmethyl) : Enhances metabolic stability by reducing CYP450 oxidation compared to bulkier groups (e.g., benzylthio derivatives in ). Lipophilic efficiency (LipE) calculations guide optimization .
- 8-Position (Trifluoromethyl) : Increases electron-withdrawing effects, improving receptor binding (e.g., mGlu2 PAM activity) but may reduce solubility .
Contradiction Analysis : Herbicidal activity in analogs () arises from 8-chloro and 3-aryl substituents, highlighting the scaffold’s versatility across targets.
What computational tools predict metabolic stability and ligand efficiency in triazolopyridines?
Q. Advanced
- Lipophilic Ligand Efficiency (LipE) : Balances potency (pIC₅₀) and logP; aim for LipE >5 to optimize CNS penetration .
- CYP450 Docking Simulations : Identify metabolic soft spots (e.g., cyclopropylmethyl oxidation) using AutoDock Vina or Schrödinger .
- QSAR Models : Correlate substituent bulk (e.g., trifluoromethyl vs. methyl) with clearance rates in hepatocyte assays .
How to address discrepancies between in vitro binding and functional cellular assay data?
Q. Advanced
- Binding vs. Functional Assays : Use orthosteric vs. allosteric radioligands (e.g., [³H]LY341495 for mGlu2 binding) to distinguish affinity from efficacy .
- Calcium Flux Assays : Quantify positive allosteric modulator (PAM) activity (EC₅₀) in HEK293 cells expressing mGlu2 receptors .
Troubleshooting : Check assay buffer conditions (e.g., Mg²+ concentration) that influence receptor conformation .
What strategies mitigate synthetic challenges in trifluoromethyl-substituted triazolopyridines?
Q. Basic
- Late-Stage Trifluoromethylation : Use Umemoto or Langlois reagents to avoid side reactions during core synthesis .
- Protecting Groups : Temporarily mask reactive sites (e.g., vinyl groups) during trifluoromethyl introduction .
Advanced Tip : Employ flow chemistry for exothermic trifluoromethylation steps, improving yield and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
